Tetrasodium 8,8'-(cyclohexylidenebis(4,1-phenyleneazo))bis(7-hydroxynaphthalene-1,3-disulphonate)
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Overview
Description
EINECS 285-409-4 is a compound listed in the European INventory of Existing Commercial chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized under the REACH Regulation as a phase-in substance .
Chemical Reactions Analysis
EINECS 285-409-4 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions include various derivatives that can be used in different applications .
Scientific Research Applications
EINECS 285-409-4 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving biochemical pathways and molecular interactions. In medicine, the compound could be explored for its potential therapeutic effects. Industrial applications include its use in the production of various chemical products .
Mechanism of Action
The mechanism of action of EINECS 285-409-4 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses .
Comparison with Similar Compounds
EINECS 285-409-4 can be compared with other similar compounds listed in the EINECS inventory. Some of these similar compounds include cyclohexyl bromide (EINECS 203-622-2), 4-bromoacetanilide (EINECS 203-154-9), and phenyl benzoate (EINECS 202-293-2) . The uniqueness of EINECS 285-409-4 lies in its specific chemical structure and the distinct applications it offers in various fields .
Properties
CAS No. |
85098-59-5 |
---|---|
Molecular Formula |
C38H28N4Na4O14S4 |
Molecular Weight |
984.9 g/mol |
IUPAC Name |
tetrasodium;7-hydroxy-8-[[4-[1-[4-[(2-hydroxy-6,8-disulfonatonaphthalen-1-yl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C38H32N4O14S4.4Na/c43-30-14-4-22-18-28(57(45,46)47)20-32(59(51,52)53)34(22)36(30)41-39-26-10-6-24(7-11-26)38(16-2-1-3-17-38)25-8-12-27(13-9-25)40-42-37-31(44)15-5-23-19-29(58(48,49)50)21-33(35(23)37)60(54,55)56;;;;/h4-15,18-21,43-44H,1-3,16-17H2,(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4 |
InChI Key |
RUGQEAFTXGKIHH-UHFFFAOYSA-J |
Canonical SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])O)C5=CC=C(C=C5)N=NC6=C(C=CC7=CC(=CC(=C76)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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